ASS234

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

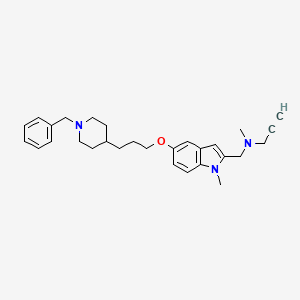

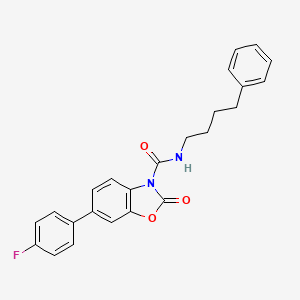

ASS234, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a multi-target-directed ligand. It has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. This compound is notable for its ability to cross the blood-brain barrier and its multifunctional properties, including inhibition of acetyl- and butyryl-cholinesterase, monoamine oxidase A and B, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASS234 involves several key steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone under acidic conditions.

Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the indole core.

Propoxy Linker Addition: The propoxy linker is attached through an etherification reaction, typically using a base such as potassium carbonate.

Final Alkylation: The final step involves the alkylation of the nitrogen atom on the indole core with propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

ASS234 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the indole core, potentially leading to dihydroindole derivatives.

Substitution: The benzyl group on the piperidine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation Products: N-oxide derivatives of this compound.

Reduction Products: Dihydroindole derivatives.

Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ASS234 serves as a model compound for studying multi-target-directed ligands. Its synthesis and reactivity provide insights into designing compounds with multiple biological targets .

Biology

Biologically, this compound is significant for its ability to inhibit key enzymes involved in neurotransmitter degradation, such as acetyl- and butyryl-cholinesterase and monoamine oxidase A and B. This makes it a valuable tool for studying enzyme inhibition and neuroprotection .

Medicine

In medicine, this compound is being explored as a therapeutic agent for Alzheimer’s disease. Its ability to cross the blood-brain barrier and its multifunctional properties make it a promising candidate for treating neurodegenerative disorders .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals targeting neurodegenerative diseases. Its synthesis and production methods provide a framework for scaling up the production of similar compounds .

Mechanism of Action

ASS234 exerts its effects through multiple mechanisms:

Enzyme Inhibition: It reversibly inhibits acetyl- and butyryl-cholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic transmission.

Monoamine Oxidase Inhibition: It irreversibly inhibits monoamine oxidase A and B, preventing the breakdown of monoamines and increasing their levels in the brain.

Antioxidant Activity: this compound has antioxidant properties, scavenging free radicals and reducing oxidative stress.

Neuroprotection: It protects neurons from apoptosis induced by amyloid beta aggregation, a hallmark of Alzheimer’s disease

Comparison with Similar Compounds

Similar Compounds

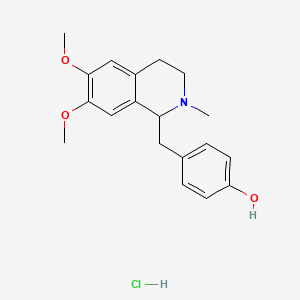

Donepezil: A cholinesterase inhibitor used in Alzheimer’s disease treatment.

Rivastigmine: Another cholinesterase inhibitor with similar applications.

Selegiline: A monoamine oxidase B inhibitor used in Parkinson’s disease treatment

Uniqueness of ASS234

This compound is unique due to its multi-target-directed approach. Unlike donepezil and rivastigmine, which primarily inhibit cholinesterase, this compound also inhibits monoamine oxidase A and B and possesses antioxidant properties. This multifunctionality makes it a more comprehensive therapeutic agent for neurodegenerative diseases .

Properties

Molecular Formula |

C29H37N3O |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |

InChI |

InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |

InChI Key |

ADCBAOTWERXLAP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ASS234; AS S234; AS-S234 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)